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Compound of Interest

Compound Name: 5-Aminothiazole-4-carboxamide

Cat. No.: B1282440 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 5-aminothiazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry,

forming the core of numerous biologically active compounds. Analogs of this molecule have

demonstrated a wide range of therapeutic potential, notably as antimicrobial and anticancer

agents, often functioning as potent kinase inhibitors. This technical guide provides an in-depth

overview of the synthesis, characterization, and mechanistic aspects of novel 5-
aminothiazole-4-carboxamide analogs, tailored for professionals in drug discovery and

development.

Synthetic Strategies
The synthesis of 5-aminothiazole-4-carboxamide analogs primarily relies on established

heterocyclic chemistry reactions, most notably the Hantzsch thiazole synthesis and the Cook-

Heilbron thiazole synthesis. These methods offer versatile routes to the core scaffold, allowing

for the introduction of diverse substituents at various positions.

Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a cornerstone for the formation of the thiazole ring. A general

approach involves the condensation of an α-haloketone with a thiourea derivative. For the
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synthesis of 5-aminothiazole-4-carboxamide analogs, a common starting material is ethyl 2-

amino-4-methylthiazole-5-carboxylate, which can be further modified.

Experimental Protocol: Synthesis of Thiazolylcarboxamides

A representative protocol for the synthesis of thiazolylcarboxamide derivatives is as follows:

Reaction Setup: Ethyl 2-amino-4-methylthiazole-5-carboxylate or a similar 2-aminothiazole

derivative is dissolved in a suitable solvent, such as methanol.[1]

Addition of Reagents: The solution is cooled to 0 °C, and a substituted carbonyl chloride is

added dropwise with stirring.[2]

Reaction Progression: The reaction mixture is stirred for a specified period, typically ranging

from 30 minutes to several hours, while allowing it to warm to room temperature.[1]

Work-up: The reaction mixture is poured into a solution of 5% sodium carbonate to

precipitate the product.[1]

Purification: The crude product is collected by filtration, washed with water, and can be

further purified by recrystallization or column chromatography.[1]

Cook-Heilbron Thiazole Synthesis
The Cook-Heilbron synthesis provides a direct route to 5-aminothiazoles through the reaction

of α-aminonitriles with carbon disulfide or related dithioacids.[3] This method is particularly

useful for accessing the 5-amino functionality directly.

Experimental Protocol: General Synthesis from α-Aminonitriles

Reactant Preparation: An α-aminonitrile, such as aminoacetonitrile, is reacted with a

dithioester, like ethyldithioacetate.[3]

Condensation and Cyclization: The reaction is typically carried out in a suitable solvent at

room temperature, leading to the condensation and subsequent cyclization to form the 5-

aminothiazole ring.[3]
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Isolation: The product can be isolated through standard work-up procedures, including

extraction and purification by chromatography.

Amide Bond Formation
A crucial step in the synthesis of many 5-aminothiazole-4-carboxamide analogs is the

formation of the carboxamide group at the C4 position. This is typically achieved by coupling

the corresponding carboxylic acid with a desired amine using standard peptide coupling

reagents or by converting the carboxylic acid to an acyl chloride followed by reaction with an

amine.

Characterization of Analogs
The structural elucidation and confirmation of newly synthesized 5-aminothiazole-4-
carboxamide analogs are performed using a combination of spectroscopic techniques.

Spectroscopic Data
The characterization of these compounds relies heavily on Nuclear Magnetic Resonance

(NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Table 1: Representative ¹H NMR and ¹³C NMR Spectral Data for 5-Aminothiazole-4-
carboxamide Derivatives
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Compound/An
alog

Solvent
¹H NMR (δ,
ppm)

¹³C NMR (δ,
ppm)

Reference

Ethyl 2-

aminothiazole-4-

carboxylate

Schiff Bases

CDCl₃

9.47-8.42 (1H, s,

CH=N), 7.45-

7.41 (1H, s,

thiazole-H), 4.34-

4.20 (2H, q,

OCH₂), 1.38-

1.24 (3H, t, CH₃)

Not specified in

detail
[4]

N-(5-methyl-4-

phenylthiazol-2-

yl)-2-(substituted

thio)acetamides

DMSO-d₆
Not specified in

detail

Not specified in

detail
[5]

3-{(4-

acetamidophenyl

)[4-(aryl)-1,3-

thiazol-2-

yl]amino}propano

ic acid

DMSO-d₆

12.27 (1H, br. s,

OH), 8.06 (2H,

d), 7.74 (2H, d),

7.28 (1H, s,

thiazole-H), 7.04

(2H, d), 6.63 (2H,

d), 4.09 (2H, t,

NCH₂), 2.62 (2H,

t, CH₂CO)

172.75, 170.98,

148.88, 148.77,

138.56, 132.37,

128.60, 127.55,

127.24, 126.10,

125.76, 125.53,

125.49, 123.06,

114.71, 105.18,

48.40, 32.39

[1]

Table 2: Mass Spectrometry and Infrared Spectroscopy Data
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Compound Class
Mass Spectrometry
(MS)

Infrared (IR) (cm⁻¹) Reference

Thiazolylcarboxamide

s

Characterized by

molecular ion peaks

corresponding to their

calculated masses.

Characterized by C=O

stretching vibrations.
[2]

Ethyl 2-aminothiazole-

4-carboxylate Schiff

Bases

Not specified

3300-3150 (NH₂),

3000 (C-H), 1690

(C=O, ester)

[4]

3-{(4-

acetamidophenyl)...}pr

opanoic acid

Elemental analysis

confirms calculated

formula.

3294–3054 (NH, OH),

1672, 1600 (C=O)
[1]

Biological Activity and Signaling Pathways
A significant driver for the synthesis of novel 5-aminothiazole-4-carboxamide analogs is their

potential as therapeutic agents, particularly as kinase inhibitors in cancer therapy.

Kinase Inhibition
Many derivatives have been designed as inhibitors of various protein kinases, which are critical

regulators of cellular processes such as proliferation, differentiation, and survival.[3]

Dysregulation of kinase activity is a hallmark of many cancers.

Targeting the Src Family of Kinases
The 2-aminothiazole scaffold has been identified as a novel template for the inhibition of the

Src family of kinases.[6] Optimization of this scaffold led to the discovery of Dasatinib (BMS-

354825), a potent pan-Src kinase inhibitor.[6] Src kinases are non-receptor tyrosine kinases

that play a pivotal role in signaling pathways that control cell growth and differentiation.[7]

Unregulated activation of Src kinases can lead to aberrant signaling and uncontrolled cell

proliferation.[7]

The diagram below illustrates a simplified representation of the Src kinase signaling pathway

and the point of inhibition by 5-aminothiazole-4-carboxamide analogs.
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Caption: Inhibition of the Src kinase signaling pathway.

c-Met Kinase Inhibition
Thiazole and thiadiazole carboxamide derivatives have also been developed as potent

inhibitors of the c-Met kinase, another important target in cancer therapy.[8] The amide

functional group in these molecules is crucial for forming hydrogen-bonding interactions within

the kinase's active site.[8]

Experimental Workflows
The development of novel 5-aminothiazole-4-carboxamide analogs follows a structured

workflow from synthesis to biological evaluation.

The diagram below outlines a typical experimental workflow for the synthesis and evaluation of

these compounds.
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Caption: General experimental workflow.
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Conclusion
The 5-aminothiazole-4-carboxamide scaffold continues to be a fertile ground for the

discovery of novel therapeutic agents. The synthetic routes are well-established and amenable

to the generation of diverse libraries of analogs. Through detailed characterization and

biological evaluation, particularly in the context of kinase inhibition, these compounds hold

significant promise for the development of next-generation targeted therapies for cancer and

other diseases. This guide provides a foundational understanding for researchers to build upon

in their quest for new and effective pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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PDF]. Available at: [https://www.benchchem.com/product/b1282440#synthesis-and-
characterization-of-novel-5-aminothiazole-4-carboxamide-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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